

A Guide to the Spectroscopic Characterization of Methyl Pent-4-yneate

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Compound of Interest

Compound Name: Methyl pent-4-yneate

Cat. No.: B153173

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Introduction: The Molecular Blueprint of Methyl Pent-4-yneate

Methyl pent-4-yneate (CAS No. 21565-82-2) is a bifunctional organic molecule featuring a terminal alkyne and a methyl ester. Its structure presents a valuable synthon for organic chemists, offering two distinct reactive sites for elaboration into more complex molecular architectures. As a crucial aspect of its utility in research and development, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the key spectroscopic data for **methyl pent-4-yneate**, grounded in fundamental principles and practical insights.

The molecule has a molecular formula of $C_6H_8O_2$ and a molecular weight of 112.13 g/mol .^[1] The unique combination of the terminal alkyne (a site of high electron density and a proton source for C-H activation) and the electrophilic carbonyl center of the ester dictates its characteristic spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton Environments

Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a molecule. For **methyl pent-4-yneate**, we expect to see four distinct signals, each corresponding to a unique set of protons. The spectrum is typically recorded in a deuterated

solvent such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

The causality behind the chemical shifts is rooted in the electronic environment of the protons. Electron-withdrawing groups, like the ester and the alkyne, deshield nearby protons, shifting their resonance downfield (to a higher ppm value).[3]

Predicted ^1H NMR Data (300 MHz, CDCl_3):

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
a	3.71	Singlet (s)	3H	$-\text{OCH}_3$	Protons on the methyl ester are deshielded by the adjacent oxygen atom.
b	2.60	Triplet (t)	2H	$-\text{CH}_2\text{-C=O}$	Alpha-protons to the carbonyl group are deshielded. They are coupled to the 'c' protons.
c	2.45	Triplet of Triplets (tt)	2H	$-\text{CH}_2\text{-C}\equiv$	Protons are coupled to both the 'b' methylene protons and the terminal alkyne proton 'd'.
d	2.00	Triplet (t)	1H	$\equiv\text{C-H}$	The terminal alkyne proton shows a characteristic upfield shift compared to vinylic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their functional group identity. In the proton-decoupled ¹³C NMR spectrum of **methyl pent-4-ynoate**, six distinct signals are expected, corresponding to each carbon atom in the molecule.

The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms.^[4] The carbonyl carbon of the ester is significantly deshielded and appears far downfield, while the sp-hybridized carbons of the alkyne have characteristic shifts in the mid-range of the spectrum.^[5]

Predicted ¹³C NMR Data (75 MHz, CDCl₃):

Signal Label	Chemical Shift (δ , ppm)	Assignment	Rationale
1	172.5	C=O	The carbonyl carbon is highly deshielded due to the attached electronegative oxygens.
2	82.0	C≡CH	The internal sp-hybridized carbon of the alkyne.
3	70.0	C≡CH	The terminal sp-hybridized carbon, shifted upfield relative to its counterpart due to the attached proton.
4	51.8	-OCH ₃	The methyl ester carbon is deshielded by the attached oxygen.
5	32.5	-CH ₂ -C=O	The carbon alpha to the carbonyl group.
6	14.0	-CH ₂ -C≡	The carbon adjacent to the alkyne group.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups. The spectrum of **methyl pent-4-ynoate** is dominated by the characteristic stretching vibrations of its two key functional groups: the terminal alkyne and the ester.^[6]

- C=O Stretch: A very strong and sharp absorption band is expected in the region of 1750-1735 cm^{-1} corresponding to the carbonyl stretch of the saturated ester.^[7]

- \equiv C-H Stretch: A sharp, and typically strong, band will appear around 3300 cm^{-1} due to the stretching of the C-H bond of the terminal alkyne.
- C \equiv C Stretch: A weak to medium, sharp absorption is anticipated in the range of $2150\text{-}2100\text{ cm}^{-1}$. The intensity is often weak for terminal alkynes.[7]
- C-O Stretches: Strong stretches associated with the ester C-O bonds will be visible in the $1300\text{-}1000\text{ cm}^{-1}$ region.
- sp^3 C-H Stretches: Absorptions just below 3000 cm^{-1} arise from the stretching of the C-H bonds in the methylene groups.

Summary of Key IR Absorptions:

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Sharp	\equiv C-H Stretch
~2960	Medium	sp^3 C-H Stretch
~2120	Weak, Sharp	C \equiv C Stretch
~1740	Very Strong, Sharp	C=O Ester Stretch
~1200	Strong	C-O Stretch

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[8] For **methyl pent-4-ynoate** (MW = 112.13), the molecular ion peak (M^+) would be observed at an m/z of 112.

Electron Ionization (EI) would lead to characteristic fragmentation of the molecule. The fragmentation of esters can be complex, but key cleavages can be predicted.[9][10]

Predicted Key Fragments in EI-MS:

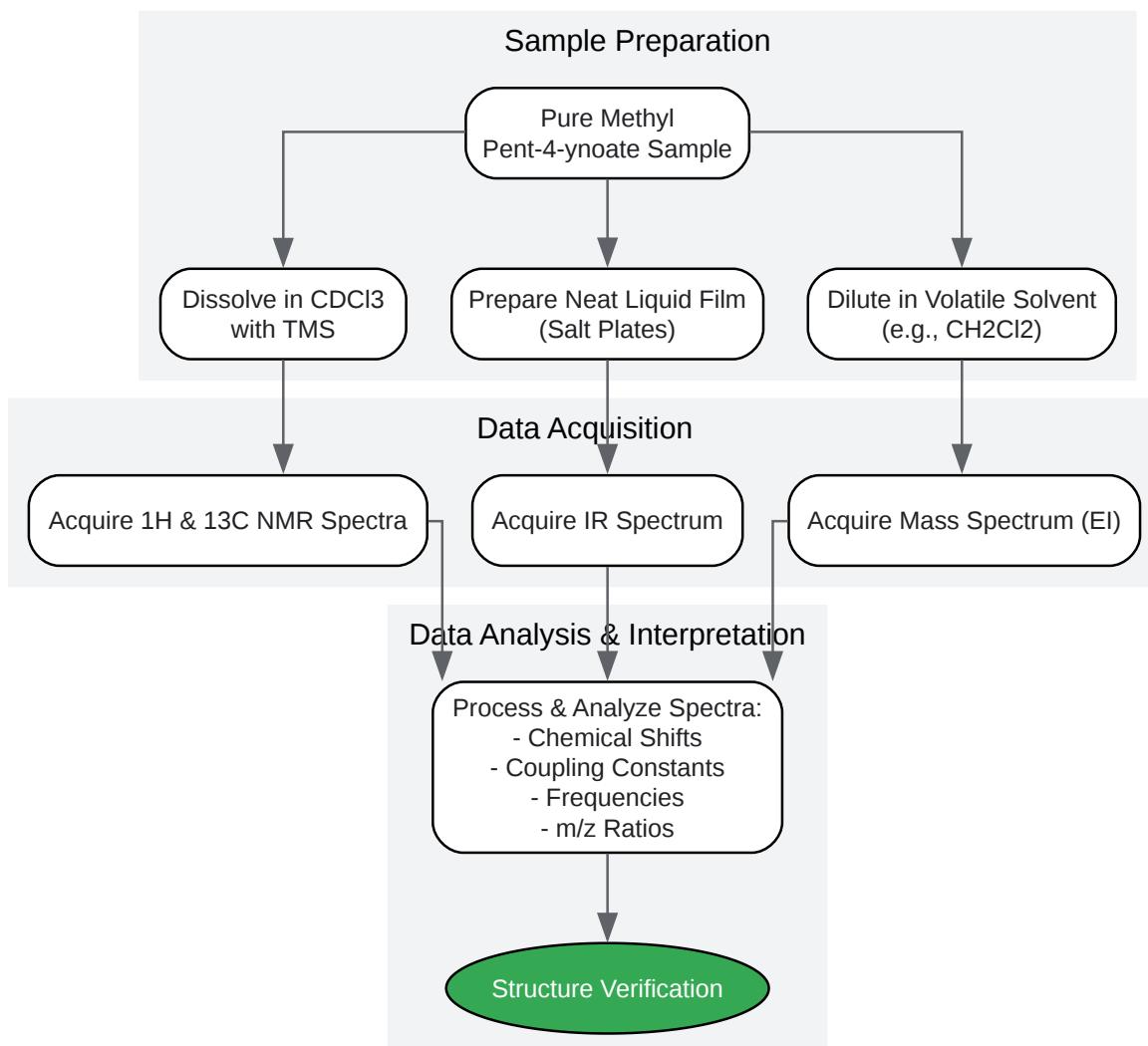
m/z	Fragment Ion	Interpretation
112	$[\text{C}_6\text{H}_8\text{O}_2]^+$	Molecular Ion (M^+)
81	$[\text{M} - \text{OCH}_3]^+$	Loss of the methoxy radical from the ester.
59	$[\text{COOCH}_3]^+$	Cleavage yielding the methoxycarbonyl fragment.
53	$[\text{C}_4\text{H}_5]^+$	Loss of the methoxycarbonyl radical.

Experimental Protocols & Workflows

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized sample of **methyl pent-4-ynoate**.

Workflow for Spectroscopic Characterization

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